molecular formula C14H18F3N3OS3 B2437906 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 338394-35-7

2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

Cat. No.: B2437906
CAS No.: 338394-35-7
M. Wt: 397.49
InChI Key: YPDJQTCLARBOBI-UHFFFAOYSA-N
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Description

2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a complex organic compound. Its structure consists of various functional groups including ethylsulfanyl, acetyl, trifluoromethyl, and hydrazinecarbothioamide. Compounds of this nature often exhibit unique reactivities and find applications in diverse fields like medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide involves multi-step synthesis.

  • Step 1: Formation of 2,2-bis(ethylsulfanyl)acetic acid through nucleophilic substitution.

  • Step 2: Coupling with N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide in the presence of a coupling agent like EDCI and a catalyst such as DMAP.

  • Reaction Conditions: Typical conditions include room temperature, inert atmosphere (argon or nitrogen), and specific solvents (e.g., dichloromethane).

Industrial Production Methods: For large-scale synthesis, continuous flow reactors are employed to maintain optimal reaction conditions and high yields.

Types of Reactions:

  • Oxidation: Forms disulfide-linked analogs, influenced by oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction of the acetyl group to alcohol using reagents like LiAlH4.

  • Substitution: Halogenation or alkylation at the phenyl ring with electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions:

  • Oxidants: H₂O₂, mCPBA.

  • Reductants: LiAlH4, NaBH4.

  • Solvents: THF, DCM.

  • Catalysts: Lewis acids like AlCl3.

Major Products Formed:

  • Disulfide-linked derivatives.

  • Secondary alcohols.

  • Halogenated/aromatic derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in synthesizing complex molecules. Biology: Serves as a potential bioactive compound for enzyme inhibition. Medicine: Explored for anti-inflammatory or anticancer properties. Industry: Utilized in developing new materials and polymers.

Mechanism of Action

In biological systems, it inhibits specific enzymes by binding to active sites, disrupting normal function. Pathways involved often include oxidative stress and cellular signaling cascades.

Comparison with Similar Compounds

  • 2-acetyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide

  • bis(ethylsulfanyl)acetic acid derivatives

Properties

IUPAC Name

1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3OS3/c1-3-23-12(24-4-2)11(21)19-20-13(22)18-10-7-5-6-9(8-10)14(15,16)17/h5-8,12H,3-4H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDJQTCLARBOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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